Mesaconic acid
Overview
Description
It is a colorless solid with the chemical formula C₅H₆O₄ and a molar mass of 130.10 g/mol . This compound was first studied by Jacobus H. van 't Hoff in 1874 and has since been recognized for its role in various biochemical processes .
Mechanism of Action
Target of Action
Mesaconic acid, an isomeric dicarboxylic acid, is primarily targeted at the immune system . It has been found to exert immunomodulatory effects in macrophages . The compound is also known to be a competitive inhibitor of fumarate reduction .
Mode of Action
This compound interacts with its targets by modulating the immune response. It is produced from itaconic acid, another compound known for its anti-inflammatory and antimicrobial properties . This unique mode of action allows this compound to exert anti-inflammatory effects without the strong negative effects on metabolism associated with itaconic acid .
Biochemical Pathways
This compound is involved in the biosynthesis of vitamin B12 . It is produced from itaconic acid through a series of reactions involving dehydration, decarboxylation, isomerization, and hydrolysis . The hydration of this compound, a conversion catalyzed by mesaconyl-C4-CoA hydratase, gives citramalic acid .
Result of Action
This compound has been found to have a positive anti-inflammatory effect on the immune system . In studies with laboratory mice, it was observed that this compound could revert an overactive immune system back to a normal state . This suggests that this compound could potentially be used as a therapeutic agent for conditions involving an overactive immune system, such as autoimmune diseases .
Biochemical Analysis
Biochemical Properties
Mesaconic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of vitamin B12. It is produced by the bacterium Clostridium tetanomorphum and is involved in the metabolic pathway of itaconic acid . This compound acts as a competitive inhibitor of fumarate reduction, interacting with enzymes such as fumarate reductase . Additionally, this compound is converted to citramalic acid through a hydration reaction catalyzed by mesaconyl-C4-CoA hydratase .
Cellular Effects
This compound has been shown to exert immunomodulatory effects on various types of cells, particularly macrophages. It influences cell function by modulating inflammatory responses and has been identified as an endogenous anti-inflammatory molecule . This compound does not inhibit succinate dehydrogenase, a key enzyme in the respiratory chain, which differentiates it from itaconic acid . This property makes this compound a potential candidate for treating autoimmune diseases and septic shock without the adverse effects associated with other anti-inflammatory drugs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific enzymes and biomolecules. It acts as a competitive inhibitor of fumarate reductase, thereby influencing the reduction of fumarate . This compound also undergoes hydration to form citramalic acid, a reaction catalyzed by mesaconyl-C4-CoA hydratase . These interactions highlight the compound’s role in metabolic pathways and its potential impact on cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro and in vivo studies have indicated that this compound can modulate immune responses and reduce inflammation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound can revert an overactive immune system to a normal state in laboratory mice . The threshold and toxic effects of high doses of this compound need to be thoroughly studied to determine its safety and efficacy as a therapeutic agent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of vitamin B12 and the metabolism of itaconic acid . It is produced from itaconic acid and can be converted to citramalic acid through enzymatic reactions . This compound also interacts with enzymes such as fumarate reductase and mesaconyl-C4-CoA hydratase, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Studies have shown that this compound is transported by dicarboxylic acid transporters, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells are influenced by these transporters, affecting its overall activity and function .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s activity is influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .
Preparation Methods
Mesaconic acid is synthesized from citric acid through a multi-step process:
Dehydration and Decarboxylation: Citric acid is first converted to itaconic anhydride by dehydration and decarboxylation.
Isomerization: Itaconic anhydride is then isomerized to citraconic anhydride.
Hydrolysis and Further Isomerization: Citraconic anhydride is hydrolyzed, and the resulting acid is further isomerized under acid-catalysis to yield this compound.
Chemical Reactions Analysis
Mesaconic acid undergoes various chemical reactions, including:
Hydration: Catalyzed by mesaconyl-C4-CoA hydratase, this compound can be hydrated to form citramalic acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific reagents and conditions vary.
Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
Mesaconic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Recent studies have shown that this compound has anti-inflammatory properties and potential as a drug candidate for treating septic shock and autoimmune diseases such as psoriasis and inflammatory bowel disease
Comparison with Similar Compounds
Mesaconic acid is similar to other isomeric carboxylic acids such as itaconic acid and citraconic acid. it has unique properties:
Itaconic Acid: Both this compound and itaconic acid have anti-inflammatory effects, but this compound does not inhibit succinate dehydrogenase, making it potentially less disruptive to cellular metabolism
Citraconic Acid: this compound is the trans-isomer of citraconic acid.
Properties
IUPAC Name |
(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4, Array | |
Record name | FUMARIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3517 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FUMARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | FUMARIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
9003-16-1 | |
Record name | Poly(fumaric acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-16-1 | |
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DSSTOX Substance ID |
DTXSID3021518 | |
Record name | Fumaric acid | |
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Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste | |
Record name | FUMARIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3517 | |
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Record name | 2-Butenedioic acid (2E)- | |
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Record name | FUMARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Fumaric acid | |
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Record name | Fumaric acid | |
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Record name | Fumaric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |
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Boiling Point |
329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C | |
Record name | FUMARIC ACID | |
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Record name | Fumaric acid | |
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Flash Point |
273 °C (open cup), 230 °C (closed cup), 273 °C | |
Record name | Fumaric acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. | |
Record name | FUMARIC ACID | |
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Record name | Fumaric acid | |
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Record name | Fumaric acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Fumaric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³ | |
Record name | FUMARIC ACID | |
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Vapor Pressure |
0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C | |
Record name | Fumaric acid | |
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Record name | Fumaric acid | |
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Impurities |
< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash | |
Record name | Fumaric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
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Color/Form |
Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER | |
CAS No. |
110-17-8, 6915-18-0 | |
Record name | FUMARIC ACID | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fumaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fumaric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88XHZ13131 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Fumaric acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | FUMARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C | |
Record name | FUMARIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3517 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fumaric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FUMARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Fumaric acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Mesaconic acid, and what are its key properties?
A1: this compound, also known as (E)-2-Methylbut-2-enedioic acid, is a dicarboxylic acid with the molecular formula C5H6O4 and a molecular weight of 130.10 g/mol [, , , ]. It is a geometric isomer of Citraconic acid. This compound exists as a white crystalline powder and is soluble in water and some organic solvents [, ].
Q2: Can you provide some spectroscopic data for this compound?
A2: While the provided research does not offer extensive spectroscopic details, key data points include a melting point of 202-203 °C []. FTIR and NMR data are available for various derivatives, including polymers and organogermanium complexes, highlighting the characteristic peaks associated with the carboxylic acid and double bond functionalities [, ].
Q3: How does this compound interact with enzymes like 3-methylaspartate ammonia-lyase (MAL)?
A3: this compound serves as a substrate for MAL, engaging in a reversible addition of ammonia to produce (2S,3S)-3-methylaspartic acid [, , ]. Studies using deuterium-labeled substrates indicate a concerted C-H and C-N bond cleavage mechanism, supporting the absence of a carbanion intermediate in this enzymatic reaction []. The interaction between this compound and MAL is stereospecific, leading to specific stereoisomers of the product [].
Q4: What are the potential applications of this compound in biocatalysis?
A5: this compound, in conjunction with MAL, can be employed in the enantioselective synthesis of various N-substituted aspartic acids, valuable building blocks for pharmaceuticals and other applications []. Engineering MAL variants like Q73A further expands the scope of synthesizable compounds by allowing the incorporation of diverse amines []. This highlights the potential of using this compound and engineered MALs for producing optically pure N-substituted aspartic acids.
Q5: How does the presence of Fumarate impact the activity of dopamine beta-mono-oxygenase?
A6: Fumarate acts as an activator for dopamine beta-mono-oxygenase, enhancing its catalytic activity []. This activation is proposed to involve an electrostatic interaction between the amine group of the enzyme-bound substrate and a carboxylate group of Fumarate [].
Q6: How is this compound produced in biological systems?
A8: this compound is a metabolite in certain bacterial species. For instance, it's generated during the catabolism of glutamate in Clostridium tetanomorphum, where 3-methylaspartase catalyzes the deamination of (2S,3S)-3-methylaspartic acid to form this compound [, ].
Q7: What are the applications of this compound in polymer chemistry?
A10: this compound, as a dicarboxylic acid, can be incorporated into polymers. For example, it's used in the synthesis of unsaturated polyesters, which are then combined with styrene to create resins with enhanced mechanical and thermal properties for fiberglass-reinforced plastics [, ].
Q8: Are there specific challenges associated with using this compound in polymer synthesis?
A11: Yes, one challenge in utilizing this compound, particularly when aiming for polymers with pendant carboxylic acid groups, is the potential for decarboxylation during polymerization []. This side reaction can impact the desired polymer structure and properties.
Q9: Has this compound been identified as a potential biomarker for any diseases?
A12: In a pilot study investigating urinary biomarkers for IgA nephropathy (IgAN), this compound was positively correlated with proteinuria, a marker of disease severity []. While promising, further research is needed to confirm its utility as a diagnostic or prognostic biomarker for IgAN.
Q10: How is this compound used in the synthesis of metal-organic frameworks (MOFs)?
A13: this compound, due to its dicarboxylic acid functionality, can serve as an organic linker in the construction of MOFs. A notable example is Al-MIL-68-Mes, synthesized using this compound under mild, aqueous conditions [, ].
Q11: What are the advantageous features of Al-MIL-68-Mes?
A14: Al-MIL-68-Mes displays a unique kagome-like framework structure with large hexagonal and small trigonal channels, providing a high specific surface area (≈1040 m2 g−1) []. This MOF also exhibits excellent stability against water ad-/desorption and thermal stability up to 350 °C in air [].
Q12: What are the potential applications of Al-MIL-68-Mes?
A15: The significant water and methanol uptake capacity of Al-MIL-68-Mes, along with its high surface area and stability, makes it a promising candidate for applications such as water adsorption and heat transformation in adsorption chillers or heat pumps [, ].
Q13: Can you provide an example of how this compound's structure influences its biological activity?
A16: Studies investigating the antifungal activity of Phenazine derivatives demonstrate the impact of this compound's structure on biological activity []. While Phenazine exhibits strong antifungal properties, its derivative, 2-hydroxyphenazine (formed by adding a hydroxyl group to the Phenazine ring), shows no antifungal activity []. This highlights how even minor structural changes can significantly alter a molecule's biological effects.
Q14: Are there any known environmental concerns associated with this compound?
A17: While specific information about the environmental impact of this compound is limited in the provided research, its use in the production of polymers and other materials warrants further investigation into its biodegradability and potential ecotoxicological effects []. Developing sustainable practices for the production, use, and disposal of this compound and its derivatives is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.